5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine
Description
5-Bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine is a brominated pyridine derivative characterized by a cyclobutylmethyl substituent on the amine group at the 2-position and a methyl group at the 3-position. Its synthesis typically involves coupling reactions of bromopyridine precursors with cyclobutylmethylamine derivatives under catalytic conditions .
Properties
IUPAC Name |
5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-8-5-10(12)7-14-11(8)13-6-9-3-2-4-9/h5,7,9H,2-4,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKRJUIYSIDOTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2CCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, with methanol acting as a nucleophilic reagent .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes bromination, followed by cyclobutylmethylation and methylation under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine in dichloromethane/methanol.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry
5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine is being explored for its potential therapeutic applications, including:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. Research indicates that derivatives containing cyclobutyl groups may enhance activity against various bacterial strains.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory responses by inhibiting specific pathways involved in cytokine production.
- Cancer Therapy : The compound's ability to interfere with cellular signaling pathways positions it as a potential candidate for cancer therapy. Structural analogs have shown efficacy in inhibiting tumor growth in vitro.
Organic Synthesis
The compound serves as an important building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, enhancing its utility in organic synthesis.
Material Science
Due to its stability and performance characteristics, this compound is also being investigated for applications in materials science, particularly in the development of advanced materials that require specific chemical properties.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to active or allosteric sites.
- Receptor Binding : Its structure allows interaction with receptors, modulating signaling pathways involved in disease processes.
Case Study 1: Antimycobacterial Activity
In studies focusing on antimycobacterial agents, related compounds have demonstrated significant efficacy against Mycobacterium tuberculosis. For instance, a structurally similar compound exhibited a Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL, suggesting that this compound may also possess similar activities against mycobacterial infections.
Case Study 2: Antimicrobial Properties
Research on compounds with analogous structures indicates promising results against gram-positive bacteria. Such findings highlight the potential of this compound as an effective antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Solubility : The ethoxypropyl group in 5-Bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine introduces polarity, enhancing aqueous solubility compared to the lipophilic cyclobutylmethyl group .
- Electronic Effects : The nitro group in 5-Bromo-N-(3-nitrocyclobutyl)pyridin-2-amine reduces electron density on the pyridine ring, altering reactivity in substitution reactions .
Physicochemical Properties
- Lipophilicity : Cyclobutylmethyl’s moderate lipophilicity (clogP ~2.5 estimated) balances solubility and membrane penetration, advantageous for drug candidates. Ethoxypropyl analogs (clogP ~1.8) may favor hydrophilic environments .
- Thermal Stability : Nitro-substituted analogs (e.g., 5-Bromo-N-(3-nitrocyclobutyl)pyridin-2-amine) exhibit lower thermal stability due to the nitro group’s destabilizing effects .
Biological Activity
5-Bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrN
- Key Features :
- Bromine atom at the 5-position of the pyridine ring.
- Cyclobutylmethyl group attached to the nitrogen atom.
- Methyl group at the 3-position of the pyridine ring.
This unique arrangement contributes to its distinct chemical reactivity and biological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and cyclobutylmethyl groups influence its binding affinity and specificity, modulating various biological effects. The compound has shown potential in inhibiting certain enzymes, which can lead to therapeutic effects in conditions like cancer and infectious diseases.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often indicate potent activity .
Anticancer Properties
The compound is being explored for its anticancer potential, particularly in the context of acute myeloid leukemia (AML). In vitro studies have shown that it can inhibit the proliferation of cancer cells through specific molecular interactions. The efficacy is often measured using pIC50 values, which provide insight into its potency against cancer cell lines .
Case Studies
- Acute Myeloid Leukemia (AML) :
-
Antimicrobial Screening :
- A series of thiazolopyridine derivatives were screened for antimicrobial activity, revealing that some exhibited MIC values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli. These findings suggest that modifications in the pyridine structure can enhance antibacterial properties .
Comparative Analysis
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | CHBrN | Contains cyclobutylmethyl group | Potential anticancer and antimicrobial |
| 5-Bromoindole-2-carboxylic acid hydrazone derivatives | CHBrNO | Brominated indole structure | Anticancer and VEGFR-2 inhibition |
| 5-Bromoisatins | CHBrNO | Brominated derivative with significant biological activity | Anticancer properties |
This table illustrates how this compound compares with other brominated compounds regarding structure and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
